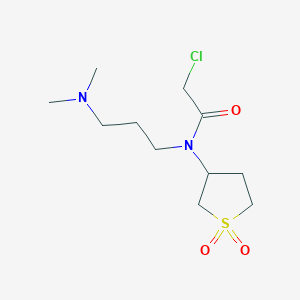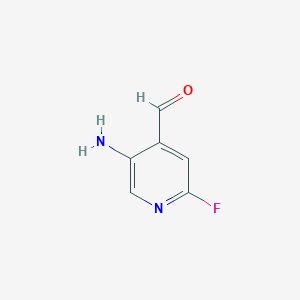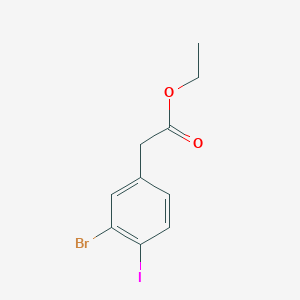
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process often involves large-scale synthesis in controlled environments, adhering to Good Manufacturing Practices (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions may involve the conversion of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may revert these products back to alcohols .
Scientific Research Applications
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide is extensively used in scientific research, particularly in:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
®-N,5-Bis(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide: This compound is an impurity of Ezetimibe and shares structural similarities with N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide.
Ezetimibe: A cholesterol absorption inhibitor that shares some structural features with the compound .
Uniqueness
This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C24H23F2NO3 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H23F2NO3/c25-19-6-3-17(4-7-19)23(29)14-5-18(15-16-1-12-22(28)13-2-16)24(30)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23,28-29H,5,14-15H2,(H,27,30) |
InChI Key |
CJMGACWDXHCPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CCC(C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)



![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)







